PicrosideIII

Catalog No.
S8050284
CAS No.
M.F
C25H30O13
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PicrosideIII

Product Name

PicrosideIII

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

DPHFMUYFANVRJL-JCUBBWBISA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O)O

Picroside III is a bioactive compound derived from the root of Picrorhiza kurroa, a traditional medicinal plant used in Ayurvedic medicine. It belongs to the class of iridoid glycosides and is known for its various pharmacological properties, including hepatoprotective, neuroprotective, and anti-inflammatory effects. Picroside III exhibits a complex structure characterized by a glucose moiety linked to an iridoid aglycone, which contributes to its biological activity and therapeutic potential.

. It can undergo hydrolysis to release its aglycone, which may then interact with various biological targets. The compound's antioxidant properties enable it to scavenge free radicals, thus mitigating oxidative stress in cells. Additionally, Picroside III can modulate signaling pathways involved in apoptosis and inflammation, particularly through the inhibition of pro-apoptotic factors and the activation of anti-apoptotic proteins.

Picroside III has been shown to possess significant biological activities:

  • Hepatoprotection: It protects liver cells from apoptosis induced by various toxins and stressors by modulating apoptosis-related proteins such as Bcl-2 and Bax .
  • Neuroprotection: Research indicates that it can reduce neuronal apoptosis and improve neurological function following ischemic injuries in animal models .
  • Anti-inflammatory Effects: Picroside III exhibits anti-inflammatory properties by inhibiting the expression of inflammatory cytokines and reducing oxidative stress .

These activities highlight its potential as a therapeutic agent for conditions like liver diseases, neurodegenerative disorders, and ischemic injuries.

The synthesis of Picroside III can occur through natural extraction from Picrorhiza kurroa or via synthetic methods. Natural extraction involves solvent extraction techniques followed by purification processes such as chromatography. In vitro biosynthesis studies have suggested that the compound may be produced through metabolic pathways involving iridoid biosynthesis from precursors like ferulic acid and vanillic acid .

Synthetic approaches may involve chemical modifications of simpler glycosides or iridoids to yield Picroside III, although detailed synthetic protocols are less common in literature compared to natural extraction methods.

Picroside III has several applications across various fields:

  • Pharmaceuticals: Used as an active ingredient in formulations aimed at treating liver disorders, neuroprotection, and inflammation.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits related to liver health and cognitive function.
  • Cosmetics: Explored for use in skin care products due to its antioxidant properties.

Studies on the interactions of Picroside III with other compounds have revealed its synergistic effects when combined with other herbal extracts or pharmaceutical agents. For instance, it has been shown to enhance the efficacy of certain antioxidants and may work synergistically with other hepatoprotective agents in reducing liver damage . The exact mechanisms of these interactions are still under investigation but are thought to involve modulation of metabolic pathways and signaling cascades.

Picroside III shares similarities with other compounds derived from Picrorhiza kurroa and related plants. Here are some notable compounds:

CompoundStructure TypeKey Properties
Picroside IIIridoid GlycosideNeuroprotective, hepatoprotective
CatalpolIridoid GlycosideAntioxidant, anti-inflammatory
LoganinIridoid GlycosideAntioxidant, neuroprotective

Uniqueness of Picroside III

While Picroside II also exhibits hepatoprotective and neuroprotective effects, Picroside III is distinguished by its specific structural features that enhance its bioactivity. Its unique glycosylation pattern may contribute to its superior efficacy in certain biological assays compared to other similar compounds. Furthermore, the comprehensive pharmacological profile of Picroside III suggests broader therapeutic applications than those typically associated with its counterparts.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

538.16864101 g/mol

Monoisotopic Mass

538.16864101 g/mol

Heavy Atom Count

38

Dates

Last modified: 02-18-2024

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